![molecular formula C10H22NO5P B14358443 Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate CAS No. 93171-96-1](/img/structure/B14358443.png)
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate typically involves the reaction of diethyl phosphite with appropriate carbonyl compounds under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates . Another approach involves the use of palladium-catalyzed cross-coupling reactions with H-phosphonate diesters and aryl or vinyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and visible-light illumination has been reported to enhance reaction rates and product yields .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids or phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the natural substrate’s access .
Vergleich Mit ähnlichen Verbindungen
- Diethyl phosphonate
- Diethyl [2-(hydroxyamino)-3-oxobutan-2-yl]phosphonate
- Diethyl [2-(methylamino)-3-oxobutan-2-yl]phosphonate
Comparison: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is unique due to its ethoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
93171-96-1 |
|---|---|
Molekularformel |
C10H22NO5P |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-3-(ethoxyamino)butan-2-one |
InChI |
InChI=1S/C10H22NO5P/c1-6-14-11-10(5,9(4)12)17(13,15-7-2)16-8-3/h11H,6-8H2,1-5H3 |
InChI-Schlüssel |
IHIUESPQDFTWAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCONC(C)(C(=O)C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
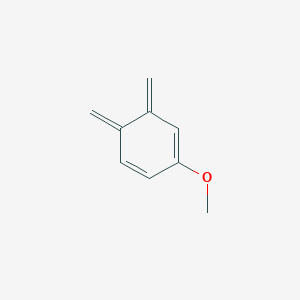


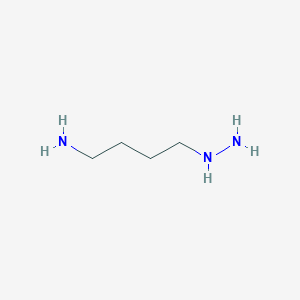
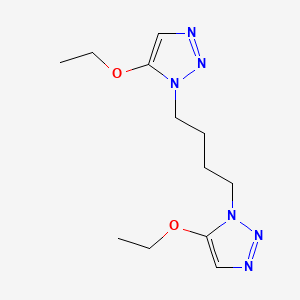

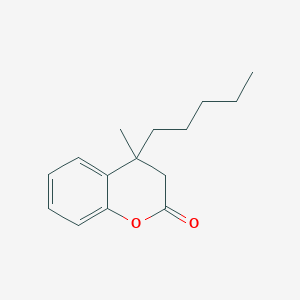
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
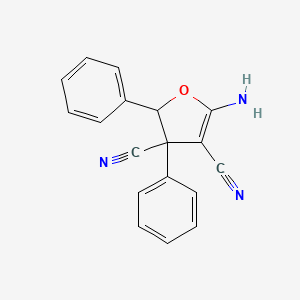
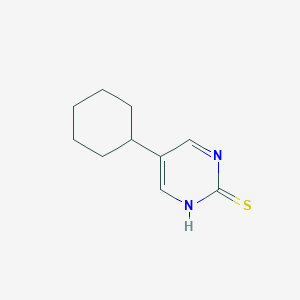
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
